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Abstract

AS2863619 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8
(CDKS8) and Cyclin-Dependent Kinase 19 (CDK19). While its primary mechanism of action is
the inhibition of these two kinases, its most profound documented biological effect beyond this
is the induction of the transcription factor Forkhead box P3 (Foxp3). This induction effectively
converts conventional T cells into regulatory T cells (Tregs), presenting significant therapeutic
potential in immunology. This technical guide provides an in-depth overview of the known
biological targets of AS2863619, with a particular focus on its high selectivity and the signaling
pathways it modulates to induce the Treg phenotype.

Primary Biological Targets: CDK8 and CDK19

AS2863619 demonstrates high potency against its primary targets, CDK8 and CDK19. The
inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Target IC50 (nM) Assay Type
CDK8 0.61 In vitro kinase assay
CDK19 4.28 In vitro kinase assay
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Off-Target Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. AS2863619
has been profiled against a broad panel of kinases to determine its off-target interaction profile.

Parameter Finding

Kinase Panel Size 189 kinases

No significant off-target inhibition was observed.
Specifically, none of the 189 kinases tested

Key Result o
were inhibited by more than 50% at the

screening concentration.[1]

This high degree of selectivity suggests that the biological effects of AS2863619 are
predominantly mediated through the inhibition of CDK8 and CDK19.

Key Biological Process Modulated: Foxp3 Induction
in T Cells

The most significant described biological effect of AS2863619, beyond the direct inhibition of its
primary kinase targets, is the induction of Foxp3 expression in both naive and effector/memory
T cells.[2] This process effectively converts conventional T cells (Tconv) into induced regulatory
T cells (iTregs), which have immunosuppressive functions.

Signaling Pathway of AS2863619-Mediated Foxp3
Induction

AS2863619-mediated inhibition of CDK8/19 leads to the induction of Foxp3 through the
modulation of the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 normally
phosphorylate a serine residue in the C-terminal region of STAT5, which leads to its inactivation
and subsequent repression of the Foxp3 gene. By inhibiting CDK8/19, AS2863619 prevents
this inhibitory phosphorylation of STAT5. This results in the augmented and sustained tyrosine
phosphorylation of STAT5, leading to its enhanced nuclear retention and binding to the Foxp3
gene locus, thereby activating its transcription.
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AS2863619 Signaling Pathway for Foxp3 Induction

Experimental Protocols
In Vitro Foxp3 Induction Assay

This protocol describes the general methodology for inducing Foxp3 expression in T cells using

AS2863619.
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Workflow for In Vitro Foxp3 Induction Assay

Methodology:

o T Cell Isolation: Isolate conventional T cells (Tconv), for example, CD4+Foxp3- T cells, from
mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-
activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b2896920?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Cell Culture and Stimulation: Culture the isolated Tconv cells in a suitable medium
supplemented with Interleukin-2 (IL-2). Stimulate the T cells through their T cell receptor
(TCR) using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

e Compound Treatment: Add AS2863619 to the cell cultures at various concentrations to
determine the dose-dependent effect on Foxp3 induction.

 Incubation: Incubate the cells for a period of 3 to 5 days under standard cell culture
conditions (37°C, 5% CO2).

e Analysis: Harvest the cells and perform intracellular staining for the Foxp3 transcription
factor. Analyze the percentage of Foxp3-expressing cells using flow cytometry.

Kinase Selectivity Profiling (General Methodology)

The high selectivity of AS2863619 was determined using a competitive binding assay format.
While the specific details for the AS2863619 screen are not fully published, the general
principles of such an assay are outlined below.

Assay C

- Kinase of interest

- Immobilized ligand
- AS2863619
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Generalized Kinase Selectivity Profiling Workflow

Methodology:

e Assay Principle: The assay measures the ability of a test compound (AS2863619) to
compete with an immobilized, active-site directed ligand for binding to a specific kinase.

o Procedure: A panel of kinases is tested. For each kinase, it is incubated with the immobilized
ligand and the test compound.

o Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in
the amount of bound kinase in the presence of the test compound indicates inhibition.
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o Data Analysis: The results are typically expressed as the percentage of inhibition relative to a
control (e.g., DMSO).

Conclusion

AS2863619 is a highly selective inhibitor of CDK8 and CDK19. Extensive kinase profiling has
revealed a very clean off-target profile, indicating that its biological effects are primarily
mediated through these two kinases. The most prominent and well-characterized downstream
effect is the induction of Foxp3 in T cells, driven by the modulation of STAT5 phosphorylation.
This high selectivity and potent biological activity make AS2863619 a valuable tool for studying
the roles of CDK8/19 in immune regulation and a potential therapeutic agent for autoimmune
and inflammatory diseases. Further research may yet uncover other cellular processes
regulated by the CDK8/19-STAT5 axis that are modulated by this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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